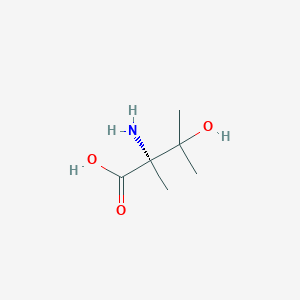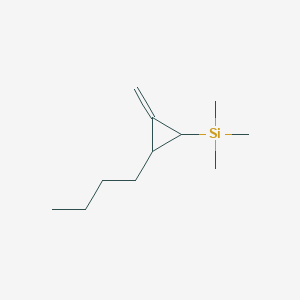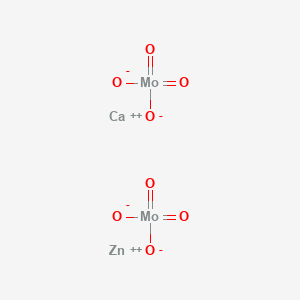
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- is a complex organic compound that features a pyrrolidine ring, a phenoxyethyl group, and a diphenyl-furyl moiety
Preparation Methods
The synthesis of Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione: Known for its biological activities and used in medicinal chemistry.
Pyrrolidin-2-one: A versatile scaffold in organic synthesis with various applications.
Diphenyl ether derivatives: These compounds are studied for their antimicrobial and antifungal properties.
The uniqueness of Pyrrolidine, 1-(2-(p-(2,4-diphenyl-3-furyl)phenoxy)ethyl)- lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
54756-54-6 |
|---|---|
Molecular Formula |
C28H27NO2 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-[2-[4-(2,4-diphenylfuran-3-yl)phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C28H27NO2/c1-3-9-22(10-4-1)26-21-31-28(24-11-5-2-6-12-24)27(26)23-13-15-25(16-14-23)30-20-19-29-17-7-8-18-29/h1-6,9-16,21H,7-8,17-20H2 |
InChI Key |
AGTJXGUGZSWQER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3=C(OC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


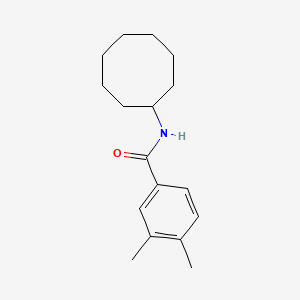

methanone](/img/structure/B13804956.png)
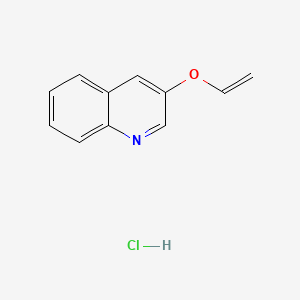
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
![2H-Pyrido[1,2-a]pyrazin-1(6H)-one,2-ethylhexahydro-(9CI)](/img/structure/B13804977.png)

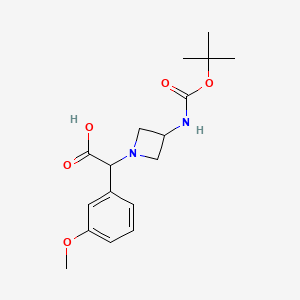
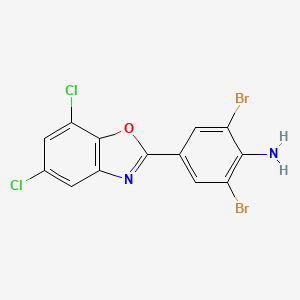
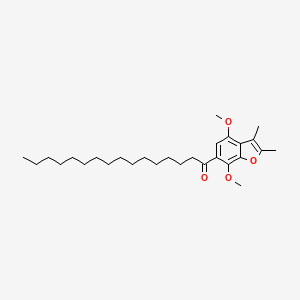
![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)
